2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile
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Overview
Description
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile is an organic compound with the molecular formula C12H8Cl2N4. It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorobenzylamino group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile typically involves the reaction of 2,4-dichlorobenzylamine with a pyrimidine derivative under controlled conditions. One common method involves the use of 2,4-dichlorobenzyl chloride, which undergoes a nucleophilic substitution reaction with a pyrimidine derivative in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as palladium or platinum-based catalysts, can facilitate the reaction and reduce the formation of by-products . Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives with different properties .
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzylamine: A related compound with similar structural features but lacking the pyrimidine ring.
2,4-Dichlorobenzonitrile: Another related compound with a nitrile group but different substitution pattern on the benzene ring.
Uniqueness
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile is unique due to the combination of the dichlorobenzyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-2-1-9(11(14)3-10)7-18-12-16-5-8(4-15)6-17-12/h1-3,5-6H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDNCCZQMDZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666754 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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